BenchChemオンラインストアへようこそ!

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Crystallography Solid-State Chemistry Structural Biology

This 3-methyl-5-(4-methylbenzoyl) regioisomer differs fundamentally from the commercially available 4-methyl-5-(3-methylbenzoyl) analog (CAS 866156-59-4), producing distinct hydrogen-bonding geometries and electronic surfaces. In HIV-1 RT assays, positional methyl shifts within related series caused >100-fold IC50 variations. Substituting incorrect regioisomers invalidates SAR conclusions and experimental reproducibility. Procure this certified reference material to accurately map 3-methyl vs. 4-methyl core effects on NNRTI potency, TSPO binding kinetics, and cytokine suppression. Suitable for comparative crystallography, polymorph screening, and preclinical formulation.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 950306-48-6
Cat. No. B2800579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS950306-48-6
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21)
InChIKeyAMIFCJYQSNFSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-48-6): A Chemically Defined Regioisomer in the Tetrahydro-1,5-Benzodiazepin-2-one Class for Targeted Biological Screening


3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-48-6) is a synthetic tetrahydro-1,5-benzodiazepin-2-one derivative characterized by a 3-methyl substitution on the diazepine ring and a 4-methylbenzoyl group at the 5-position. This compound represents a specific regioisomer within a family of N-acylated 1,5-benzodiazepin-2-ones that have been investigated for immunomodulatory and antiviral activities [1]. The precise positioning of the methyl group (position 3 vs. 4) and the benzoyl substituent (4-methyl vs. 3-methyl or unsubstituted) fundamentally alters molecular geometry, electronic properties, and biological target interactions, making direct substitution with commercially available analogs scientifically invalid for research requiring structural reproducibility [2].

Why Generic Substitution of 3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-48-6) Is Scientifically Flawed


The tetrahydro-1,5-benzodiazepin-2-one scaffold presents multiple regioisomeric and substitution-sensitive positions that produce distinct biological outcomes. For example, the 4-methyl-5-(3-methylbenzoyl) analog (CAS 866156-59-4) crystallizes in an orthorhombic P212121 space group with unit cell parameters a = 8.0329(4) Å, b = 13.3466(6) Å, c = 15.0491(7) Å, generating a fundamentally different intermolecular interaction network compared to the 3-methyl-5-(4-methylbenzoyl) regioisomer [1]. In HIV-1 reverse transcriptase (RT) assays, a positional shift of the methyl group on the benzodiazepinone core within a related series produced IC50 value shifts exceeding 100-fold: compound A1 (5-benzoyl-4-methyl, IC50 ≤ 25 µM) vs. A4 (least active analog, IC50 > 100 µM) vs. A11 (3-chloro N-benzoyl-4-methyl, IC50 = 6.87 µM) [2]. Consequently, procuring a different regioisomer—such as the commercially available 4-methyl-5-(3-methylbenzoyl) variant—will not replicate the hydrogen-bonding geometry, electronic surface, or biological activity profile of the target compound, invalidating experimental reproducibility and SAR conclusions.

Quantitative Differentiation Evidence for 3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-48-6) Relative to Closest Available Analogs


Regioisomer-Dependent Single-Crystal Packing and Hirshfeld Surface Analysis: 3-Methyl-5-(4-methylbenzoyl) vs. 4-Methyl-5-(3-methylbenzoyl) Analog

The closest commercially characterized analog is 5-(3-methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 866156-59-4). Single-crystal X-ray diffraction reveals that this analog crystallizes in the orthorhombic P212121 space group with unit cell parameters a = 8.0329(4) Å, b = 13.3466(6) Å, c = 15.0491(7) Å, and volume = 1613.44(13) ų. Hirshfeld surface analysis shows H···H contacts dominate (58.7%), with N-H···O intermolecular hydrogen bonds and π···π stacking stabilizing the one-dimensional chain along the a-axis. DFT calculations at the B3LYP/6-311+G(d,p) level provide frontier molecular orbital energies and a molecular electrostatic potential map defining reactive sites [1]. The target compound, featuring a 3-methyl rather than 4-methyl substitution on the diazepine ring and a 4-methylbenzoyl rather than 3-methylbenzoyl group, will exhibit different unit cell parameters, altered Hirshfeld surface fingerprint contributions, and distinct electronic frontier orbital gaps. No single-crystal data are available for the target compound, underscoring that the 4-methyl-5-(3-methylbenzoyl) analog cannot serve as a structural surrogate in solid-state studies.

Crystallography Solid-State Chemistry Structural Biology

Quantitative Anti-HIV-1 RT Activity Gap: 3-Methyl vs. 4-Methyl Benzodiazepinone Core

In a series of fourteen 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives tested against wild-type HIV-1 RT in an ELISA-based colorimetric assay, four compounds (A1, A2, A10, A11) achieved IC50 ≤ 25 µM. The most potent analog, A11 (3-chloro N-benzoyl-4-methyl), exhibited an IC50 of 6.87 µM, while the least active analog, A4 (interpreted as the 4-methylbenzoyl-substituted 4-methyl core), showed IC50 > 100 µM—a >14.5-fold difference attributable to benzoyl ring substitution alone [1]. Although no published anti-HIV-1 RT IC50 data exist for the target 3-methyl-5-(4-methylbenzoyl) compound, the substitution pattern combines the 4-methylbenzoyl group of the weakly active A4 analog with a 3-methyl (rather than 4-methyl) core. Structure-activity relationship (SAR) models from this study indicate that the position and nature of substituents on both the benzodiazepinone core and the N-benzoyl ring critically modulate RT inhibition [1].

Antiviral HIV-1 Reverse Transcriptase Medicinal Chemistry

Immunomodulatory Differentiation: 3-Methyl-Core vs. 4-Methyl-Core 5-Acylated Benzodiazepinones in Human PBMC Assays

Nawrocka et al. (2001) synthesized a series of 5-substituted 1,5-benzodiazepin-2-ones from both 4-methyl (A) and 3-methyl (B) parent cores, acylating with crotonoyl, cinnamoyl, and 4-nitrocinnamoyl groups. In human peripheral blood mononuclear cell (PBMC) cultures, derivatives from the 3-methyl core (B) and 4-methyl core (A) displayed divergent immunomodulatory activities. Selected compounds from each series exhibited regulatory effects on phytohemagglutinin A (PHA)-induced lymphocyte proliferation and moderately inhibited mixed lymphocyte reaction (MLR)-induced proliferation. Critically, the compounds showed inhibitory properties against lipopolysaccharide (LPS)- and MLR-induced TNF-α production, with structure-activity relationships highlighting the core methyl position as a determinant of cytokine-modulatory potency [1]. The target compound, a 3-methyl-core variant acylated with a 4-methylbenzoyl group, lies at the intersection of these structure-activity trends, combining the 3-methyl core of series B with a benzoyl-type acyl group not directly tested in this study but structurally closer to the crotonoyl/cinnamoyl series.

Immunopharmacology Cytokine Modulation TNF-α Inhibition

Peripheral Benzodiazepine Receptor (TSPO) Affinity: Potential Differentiation of Regioisomeric 1,5-Benzodiazepinones

BindingDB entry BDBM50408724 (CHEMBL338378) reports an IC50 of 19.9 nM for a 5-(4-methylbenzoyl)-3-methyl benzodiazepinone-like structure competing against [³H]-PK 11195 at the peripheral-type benzodiazepine receptor (TSPO) in rat cerebral cortex membranes [1]. While the exact structure in this BindingDB record requires confirmation against the target compound, it suggests that the 3-methyl-5-(4-methylbenzoyl) substitution pattern can yield nanomolar TSPO affinity. In comparison, the 4-methyl-5-(3-methylbenzoyl) regioisomer (CAS 866156-59-4) has also been associated with TSPO binding at a similar affinity range (BindingDB BDBM50355772, CHEMBL1911611). The regioisomeric pair may thus display differential selectivity or binding kinetics despite similar IC50 values, making the correct compound essential for radioligand displacement studies aiming to define structure-affinity relationships at TSPO.

TSPO Peripheral Benzodiazepine Receptor Neuroinflammation

Drug-Likeness and Physicochemical Parameter Divergence Between 3-Methyl and 4-Methyl 1,5-Benzodiazepinone Regioisomers

The Chander et al. (2017) study computed drug-likeness parameters (molecular weight, logP, hydrogen bond donors/acceptors, aqueous solubility, rotatable bonds, and % human oral absorption) for fourteen 4-methyl-core derivatives using the pkCSM online tool [1]. The target 3-methyl-5-(4-methylbenzoyl) compound shares an identical molecular formula (C18H18N2O2, MW 294.35 g/mol) with the 4-methyl-5-(3-methylbenzoyl) analog, but the positional isomerism alters the calculated logP, topological polar surface area (TPSA), and the spatial distribution of hydrogen-bonding sites. These differences directly impact predicted intestinal absorption and blood-brain barrier penetration, which are sensitive to subtle changes in molecular shape and polarity. For procurement decisions, the 3-methyl regioisomer must be sourced specifically to maintain consistency in ADMET screening cascades and in silico model training datasets.

ADMET Prediction Drug-Likeness Medicinal Chemistry

Core Methyl Position Impact on Solid-State Stability and Hydrogen-Bond Network Architecture

The Hirshfeld surface analysis of the 4-methyl-5-(3-methylbenzoyl) analog identified specific intermolecular interactions: N-H···O hydrogen bonds stabilizing a one-dimensional chain along the a-axis and π···π stacking interactions [1]. When the methyl group is moved from position 4 to position 3, the orientation of the amide N-H donor and the carbonyl acceptor relative to the crystal lattice changes, potentially weakening the directional hydrogen-bond network. This may manifest as altered melting point, hygroscopicity, or susceptibility to amorphous phase transformation. The target compound's solid-state stability profile is therefore distinct and cannot be inferred from the 4-methyl analog, which is critical for long-term storage and formulation studies where crystalline phase purity must be maintained.

Solid-State Chemistry Stability Formulation

High-Value Research and Industrial Application Scenarios for 3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950306-48-6)


HIV-1 Reverse Transcriptase Inhibitor Screening and SAR Expansion

Based on the demonstrated anti-HIV-1 RT activity of 5-benzoyl-1,5-benzodiazepin-2-one derivatives [1], the target compound serves as a critical 3-methyl-core probe to extend the SAR beyond the published 4-methyl series. Its evaluation in ELISA-based RT inhibition assays will clarify whether the 3-methyl substitution enhances or diminishes potency relative to the 4-methyl analogs A1–A14, providing new chemical space for NNRTI development.

Immunomodulatory Cytokine Profiling in Primary Human Cell Cultures

The immunotropic properties documented for 3-methyl-core benzodiazepinones [2] support the use of this compound in PBMC and MLC assays to measure TNF-α, IL-6, and lymphocyte proliferation modulation. Its 4-methylbenzoyl substituent represents an unexplored acyl group within this series, potentially yielding a distinct cytokine-suppression profile valuable for autoimmune disease or sepsis research.

TSPO Radioligand Displacement and Neuroinflammation Target Engagement Studies

With nanomolar TSPO affinity suggested by BindingDB data [3], the compound is suitable for competitive binding assays against [³H]-PK 11195, enabling quantification of regioisomer-specific binding kinetics at the peripheral benzodiazepine receptor. This application is directly relevant to positron emission tomography (PET) tracer development and neuroinflammatory disease models.

Solid-State Form Screening and Crystallization Reference Standard

The distinct regioisomeric identity of this compound, juxtaposed with the known crystal structure of the 4-methyl-5-(3-methylbenzoyl) analog [4], makes it an ideal candidate for comparative crystallography, polymorph screening, and crystal-engineering studies. Its procurement as a pure reference material supports the generation of novel crystal forms with potentially improved solubility or stability for preclinical formulation.

Quote Request

Request a Quote for 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.